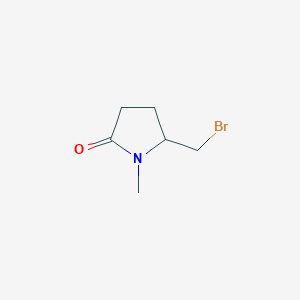
5-(Bromomethyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-1-methylpyrrolidin-2-one, also known as BMMP, is a synthetic organic compound with a broad range of applications in scientific research. It is a cyclic ketone with a molecular formula of C5H9BrO and a molecular weight of 183.05 g/mol. BMMP is used extensively in organic synthesis due to its ability to form stable complexes with a variety of organic compounds. As a result, it is used in a wide range of scientific research applications, such as drug design, biochemical and physiological research, and lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
5-(Bromomethyl)-1-methylpyrrolidin-2-one is utilized in the synthesis of diverse chemical compounds with potential antipsychotic, antifungal, antiviral, and other biological activities. For instance:
- It has been employed in the synthesis of 5-substituted benzamides with potent antidopaminergic properties, indicating potential applications in the development of antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).
- Research on novel succinimide derivatives synthesized from related chemical structures demonstrated significant in vitro antifungal activities, suggesting the utility of this compound in the development of new antifungal agents (Cvetkovic et al., 2019).
Organic Synthesis and Chemical Properties
5-(Bromomethyl)-1-methylpyrrolidin-2-one serves as a key intermediate in organic synthesis, offering pathways to various structurally complex molecules:
- Its role in the synthesis of cyano derivatives of tryptophan, showcasing its versatility in modifying amino acid derivatives, has been highlighted in the literature (Dua & Phillips, 1992).
- It is also involved in reactions leading to the formation of 5-(substituted-methylene)hydantoins, demonstrating its utility in generating compounds with potential pharmacological properties (Mathur, Wong, & Shechter, 2003).
Material Science and Ligand Synthesis
In material science and coordination chemistry, 5-(Bromomethyl)-1-methylpyrrolidin-2-one is used as a building block for synthesizing heteroditopic ligands for metal salt binding, which are essential in creating complex coordination compounds for various applications (Wang et al., 2006).
Propiedades
IUPAC Name |
5-(bromomethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPATYQJRQJNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1-methylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2984752.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2984755.png)
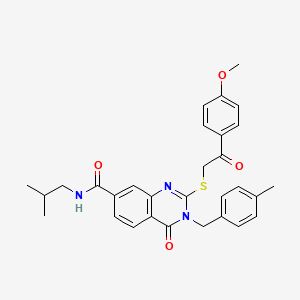
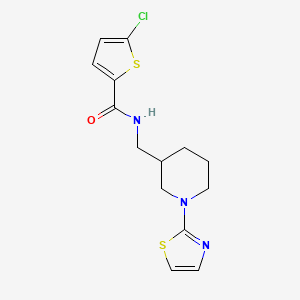
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)
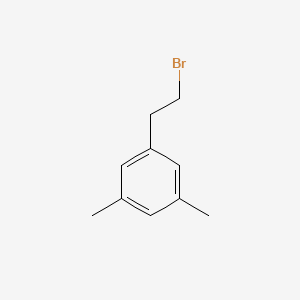
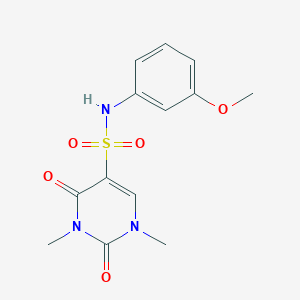
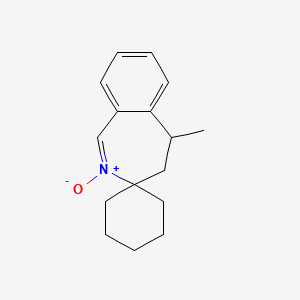
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
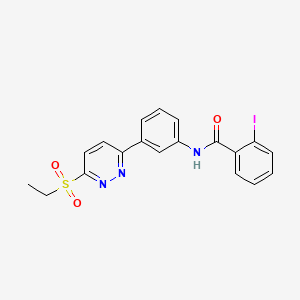
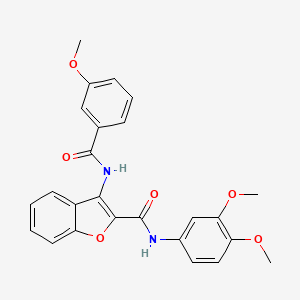
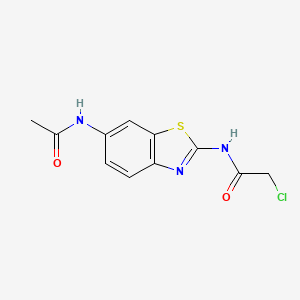
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2984775.png)